molecular formula C4H10S2Si B12623068 4,4-Dimethyl-1,2,4-dithiasilolane CAS No. 918904-92-4

4,4-Dimethyl-1,2,4-dithiasilolane

Cat. No.: B12623068
CAS No.: 918904-92-4
M. Wt: 150.3 g/mol
InChI Key: SFRFJEBARVHPSV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,4-dithiasilolane is a chemical compound with the molecular formula C4H10S2Si It is a member of the dithiasilolane family, which are heterocyclic compounds containing sulfur and silicon atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,4-dithiasilolane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent under controlled conditions. One common method is the reaction of dimethylchlorosilane with sodium sulfide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,4-dithiasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide.

    Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-1,2,4-dithiasilolane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,4-dithiasilolane involves its interaction with various molecular targets. The sulfur atoms in the ring structure can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The silicon atom can undergo nucleophilic attack, leading to the formation of various derivatives. These interactions are crucial for its applications in different fields.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
  • 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)

Uniqueness

4,4-Dimethyl-1,2,4-dithiasilolane is unique due to its combination of sulfur and silicon atoms in a five-membered ring structure. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to form stable complexes with metal ions. These properties differentiate it from other similar compounds and make it valuable in various applications.

Properties

CAS No.

918904-92-4

Molecular Formula

C4H10S2Si

Molecular Weight

150.3 g/mol

IUPAC Name

4,4-dimethyl-1,2,4-dithiasilolane

InChI

InChI=1S/C4H10S2Si/c1-7(2)3-5-6-4-7/h3-4H2,1-2H3

InChI Key

SFRFJEBARVHPSV-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CSSC1)C

Origin of Product

United States

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